N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide
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Overview
Description
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide is a complex organic compound characterized by the presence of a bromophenyl group, a cyclopropyl group, and an oxolane sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzyl chloride, undergoes a reaction with cyclopropylmethylamine in the presence of a base such as sodium hydride to form 1-[(4-bromophenyl)methyl]cyclopropylmethanamine.
Cyclization: This intermediate is then reacted with oxirane (ethylene oxide) under acidic conditions to form the oxolane ring.
Sulfonamide Formation: Finally, the oxolane intermediate is treated with sulfonyl chloride in the presence of a base like triethylamine to yield the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfides, depending on the reagents used.
Cyclization and Ring-Opening: The oxolane ring can participate in cyclization reactions or be opened under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides or amines.
Scientific Research Applications
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.
Materials Science: It may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions facilitated by the sulfonamide group. The bromophenyl and cyclopropyl groups can enhance binding affinity and selectivity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[(4-chlorophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide
- N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide
- N-[[1-[(4-methylphenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide
Uniqueness
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chlorinated, fluorinated, or methylated analogs.
Properties
IUPAC Name |
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c16-13-3-1-12(2-4-13)9-15(6-7-15)11-17-21(18,19)14-5-8-20-10-14/h1-4,14,17H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENTEVGORNVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S(=O)(=O)NCC2(CC2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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